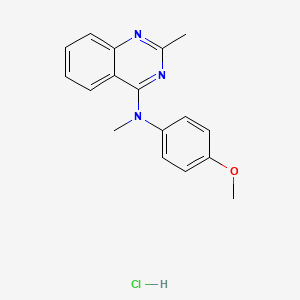

维鲁布林盐酸盐

描述

维鲁布林盐酸盐是一种有效的抗肿瘤药物,以其抑制微管形成的能力而闻名。 这种小分子抑制剂不是多药耐药泵的底物,使其成为治疗癌症的有希望的候选药物 。 维鲁布林盐酸盐的化学式为C₁₇H₁₈ClN₃O,分子量为315.8 g/mol .

科学研究应用

维鲁布林盐酸盐在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

维鲁布林盐酸盐通过抑制微管聚合发挥作用,从而破坏微管的形成。这导致癌细胞的细胞周期停滞和凋亡。 此外,维鲁布林盐酸盐是一种血管破坏剂,会破坏肿瘤中新形成的血管 。 该化合物与微管上的秋水仙碱结合位点结合,阻止微管的组装,最终导致细胞死亡 .

类似化合物:

秋水仙碱: 另一种微管聚合抑制剂,与维鲁布林盐酸盐结合到同一个位点。

喜树碱A-4: 一种有效的微管抑制剂,具有类似的作用机制。

维鲁布林盐酸盐的独特性: 维鲁布林盐酸盐独具可以穿透血脑屏障的能力,使其特别有效地治疗脑肿瘤。 此外,其对多药耐药泵的抗性使其区别于其他微管抑制剂,增强了其在癌症治疗中的功效 .

生化分析

Biochemical Properties

Verubulin hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of microtubule formation . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby preventing the formation of microtubules . This interaction is crucial in the drug’s antineoplastic activity as it hinders the structural integrity and function of cancer cells .

Cellular Effects

Verubulin hydrochloride has profound effects on various types of cells. It has been found to be highly active in HCT116 and SNU-398 cells, with EC50 values of 3 nM and 2 nM, respectively . By inhibiting microtubule formation, Verubulin hydrochloride disrupts cell division and proliferation, leading to cell death . This makes it a potent agent against cancer cells, which are characterized by uncontrolled cell division and growth .

Molecular Mechanism

The molecular mechanism of Verubulin hydrochloride involves its binding to β-tubulin and disruption of dimerization . This prevents the polymerization of tubulin into microtubules, a critical process in cell division . By inhibiting this process, Verubulin hydrochloride effectively halts the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

Preliminary PET imaging studies of Verubulin in rodents have revealed contradictory results between mouse and rat brain uptake under pretreatment conditions .

Dosage Effects in Animal Models

As a potent antineoplastic agent, it is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Given its role as a microtubule inhibitor, it is likely to interact with enzymes or cofactors involved in tubulin polymerization .

Subcellular Localization

The subcellular localization of Verubulin hydrochloride is likely to be closely associated with its target, the tubulin protein . Tubulin is a cytoskeletal protein, suggesting that Verubulin hydrochloride may be localized to the cytoplasm where it exerts its effects .

准备方法

合成路线和反应条件: 维鲁布林盐酸盐可以通过一系列涉及形成喹唑啉核心的化学反应合成。合成通常从4-甲氧基苯胺与2,4-二甲基喹唑啉反应形成N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺开始。 然后用盐酸处理该中间体,得到维鲁布林盐酸盐 .

工业生产方法: 维鲁布林盐酸盐的工业生产涉及优化反应条件,以确保高产率和纯度。这包括控制温度、pH值和反应时间。 最终产物采用重结晶和色谱等技术进行纯化 .

反应类型:

氧化: 维鲁布林盐酸盐可以发生氧化反应,导致形成各种氧化衍生物。

还原: 还原反应可以将维鲁布林盐酸盐转化为其还原形式,这些形式可能具有不同的生物活性。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用卤代烷烃和酰氯等试剂.

形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成喹唑啉N-氧化物,而还原可能生成胺衍生物 .

相似化合物的比较

Colchicine: Another tubulin polymerization inhibitor that binds to the same site as verubulin hydrochloride.

Combretastatin A-4: A potent microtubule inhibitor with a similar mechanism of action.

Vinblastine: An antineoplastic agent that inhibits microtubule formation but binds to a different site on tubulin.

Uniqueness of Verubulin Hydrochloride: Verubulin hydrochloride is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating brain tumors. Additionally, its resistance to multidrug resistance pumps sets it apart from other microtubule inhibitors, enhancing its efficacy in cancer treatment .

属性

IUPAC Name |

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWDIKZJLOZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238682 | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917369-31-4 | |

| Record name | Verubulin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubulin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERUBULIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。